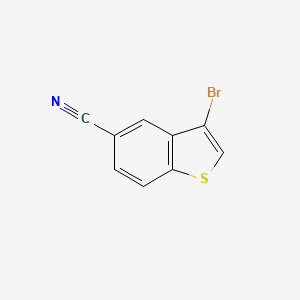

3-Bromo-1-benzothiophene-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDWAIALNWEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that benzothiophene derivatives, which 3-bromo-1-benzothiophene-5-carbonitrile is a part of, have been used in the development of various drugs, including antimicrobial, antitumor, and antifungal drugs.

Mode of Action

It’s known that benzothiophene derivatives can interact with various biological targets, leading to changes in cellular processes.

Biochemische Analyse

Cellular Effects

The effects of 3-Bromo-1-benzothiophene-5-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, thereby modulating the pathways that control cell growth and differentiation. Additionally, it can alter gene expression by binding to specific DNA sequences or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism.

Biologische Aktivität

3-Bromo-1-benzothiophene-5-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a sulfur atom integrated into a benzene ring structure. The presence of both bromine and cyano groups significantly enhances its reactivity and potential biological activity.

Molecular Formula: C10H6BrN

Molecular Weight: 227.07 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in biochemical assays that explore its interaction with various biological targets.

- Antimicrobial Activity: Benzothiophene derivatives have demonstrated significant antimicrobial properties, including activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential bacterial functions .

- Antitumor Effects: Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzothiophene derivatives, including this compound. The compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL. This highlights its potential as a lead compound in developing new antibiotics .

Case Study 2: Antitumor Activity

In vitro studies on HeLa cells showed that this compound induced apoptosis through the activation of caspase pathways. The compound demonstrated a selectivity index greater than 10, indicating low cytotoxicity towards normal cells while effectively targeting cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold (500 g/mol) for optimal absorption. Studies indicate that the compound can be effectively absorbed in biological systems, making it a candidate for further pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Bromo-1-benzothiophene-5-carbonitrile has a molecular formula of and a molecular weight of approximately 227.07 g/mol. The compound features a bromine atom at the 3-position and a carbonitrile group at the 5-position of the benzothiophene ring, which contributes to its reactivity and biological activity.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or thiols | Amino or thio derivatives |

| Cross-coupling | Suzuki or Stille coupling with aryl boronic acids | Aryl-substituted benzothiophenes |

| Reduction | Reduction with LiAlH4 | Alcohol derivatives |

Biological Applications

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications.

Antitumor Activity

Studies have demonstrated that benzothiophene derivatives can inhibit tumor growth. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.

Antimicrobial Activity

This compound has been evaluated for its effectiveness against bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. The structure allows it to act as a potential candidate for new antibiotic development.

| Activity Type | Test Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa cells | 12.5 | |

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Antimicrobial | Escherichia coli | 20.0 |

Material Science Applications

In materials science, this compound is used in developing organic semiconductors due to its electronic properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzothiophene derivatives, including this compound. The research highlighted its potential as an HDAC inhibitor, which is crucial in regulating gene expression related to cancer progression.

Case Study 2: Antimicrobial Screening

In another study, derivatives of benzothiophenes were screened for antimicrobial activity against Mycobacterium tuberculosis. The results indicated that compounds with similar structures exhibited potent antitubercular activity, suggesting that this compound could be further explored in this context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Commercial Attributes of Selected Benzothiophene Derivatives

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in this compound enhances the electron-deficient nature of the benzothiophene ring, favoring electrophilic substitution at the 2- and 7-positions.

- Halogen Reactivity: The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), a feature absent in non-halogenated analogs like 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide .

Vorbereitungsmethoden

Direct Bromination of 1-Benzothiophene Derivatives

One common approach is the selective bromination of 1-benzothiophene followed by functionalization at the 5-position:

This method leverages the regioselectivity of NBS bromination at the 3-position of benzothiophene, providing a clean intermediate for further functionalization.

Cyclization of Substituted Aromatic Precursors (Patent US6555697B1)

An alternative method involves the cyclization of aromatic compounds bearing side chains with sulfur atoms and ortho-formyl groups, which can lead to benzothiophene derivatives with desired substitutions:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Aromatic compound with a side chain containing sulfur and a carboxylic acid function, ortho-formyl group | Cyclization induced by base (e.g., sodium carbonate or potassium carbonate) in the presence of a carboxylic acid anhydride (e.g., acetic anhydride) and an organic solvent | Produces benzothiophene derivatives with high selectivity; solvent choice critical for yield and purity |

| 2 | Functional group modification | Post-cyclization bromination and cyanation to introduce bromine at position 3 and nitrile at position 5 | Enables tailored substitution patterns, including 3-bromo and 5-carbonitrile groups |

This method offers a liquid-phase preparation route with good yields and the ability to customize substituents on the benzothiophene ring.

Reaction Conditions and Solvent Effects

- Bromination : NBS bromination is typically carried out in a mixed solvent system of chloroform and acetic acid at 0–20 °C to control the reaction rate and selectivity.

- Cyclization : Requires a base such as sodium or potassium carbonate and a carboxylic acid anhydride (preferably acetic anhydride) in an organic solvent with a high boiling point (≥50 °C) to facilitate ring closure.

- Solvents : Aromatic hydrocarbons (benzene, toluene), halogenated solvents (dichloromethane, 1,2-dichloroethane), and ether-oxides (THF, dioxane) are suitable depending on the reaction step.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination + Functionalization | Benzo[b]thiophene | NBS, Acetic acid, Chloroform | 0–20 °C, 52 h | High regioselectivity; straightforward | Requires subsequent cyanation step |

| Cyclization of Aromatic Precursors | Aromatic compound with S-containing side chain and ortho-formyl group | Base (Na2CO3/K2CO3), Acetic anhydride, Organic solvent | Elevated temperature, liquid phase | Good yields; versatile substitution | More complex starting materials |

Research Findings and Analytical Data

- The bromination reaction monitored by TLC shows completion after approximately 52 hours at controlled temperature.

- The purified 3-bromo-1-benzothiophene intermediate is obtained as a yellow oil with 100% isolated yield, confirmed by ^1H NMR and mass spectrometry matching literature values.

- Cyclization reactions require careful control of base quantity and solvent to optimize yield and selectivity; acetic anhydride is preferred for its liquid state and reactivity.

- The presence of substituents such as nitro, methyl, or alkoxy groups on the aromatic ring influences the cyclization efficiency and final product distribution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.